molecular formula C8H7ClN2O B15336992 5-Chloro-3-(2-furyl)-1-methyl-1H-pyrazole

5-Chloro-3-(2-furyl)-1-methyl-1H-pyrazole

Katalognummer: B15336992
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: TXMYOZIWJPKGGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD17173801 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. Its molecular structure and reactivity make it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17173801 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using specific reagents under controlled conditions.

    Step 3: Purification and isolation of MFCD17173801 through techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of MFCD17173801 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk synthesis: Utilizing large-scale reactors to produce significant quantities of the compound.

    Continuous monitoring: Employing sensors and automated controls to monitor reaction parameters.

    Purification: Using industrial-scale purification methods to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD17173801 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving MFCD17173801 typically use reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxidized derivatives with altered functional groups.

    Reduction: Yields reduced forms with different chemical properties.

    Substitution: Results in compounds with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

MFCD17173801 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which MFCD17173801 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact mechanism may vary depending on the context and application.

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

5-chloro-3-(furan-2-yl)-1-methylpyrazole

InChI

InChI=1S/C8H7ClN2O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,1H3

InChI-Schlüssel

TXMYOZIWJPKGGM-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=CO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.